

4-Iodo-2,3-dihydro-1H-indole molecular weight and formula

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Compound of Interest

Compound Name: **4-Iodo-2,3-dihydro-1H-indole**

Cat. No.: **B1316178**

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Technical Guide: 4-Iodo-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for **4-Iodo-2,3-dihydro-1H-indole**, a valuable building block in medicinal chemistry and organic synthesis.

Core Compound Data

4-Iodo-2,3-dihydro-1H-indole, also known as 4-iodoindoline, is a halogenated derivative of indoline. The presence of the iodine atom at the 4-position of the indoline scaffold provides a reactive handle for further chemical modifications, making it a significant precursor in the synthesis of various pharmaceutical agents and complex organic molecules.

Physicochemical Properties

The fundamental molecular properties of **4-Iodo-2,3-dihydro-1H-indole** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ IN	[1] [2]
Molecular Weight	245.06 g/mol	[1] [2]
Exact Mass	244.97015 Da	[1]
Appearance	Yellow liquid	[2]
CAS Number	939759-03-2	[1] [2]

Synthesis Protocol: Iodination of an Indole Precursor

The synthesis of 4-iodoindoles can be achieved through a regioselective mercuration followed by iodination of a suitably protected indole precursor.[\[1\]](#) The subsequent reduction of the indole ring to an indoline is a standard procedure. The following protocol is adapted from a described synthesis of 4-iodoindoles.[\[1\]](#)

Step 1: Protection and Mercuration of the Indole Ring

- Protection: The indole starting material is first protected at the nitrogen atom, for example, with a p-toluenesulfonyl (tosyl) group. This deactivates the pyrrole ring towards electrophilic attack.
- Mercuration: The N-tosylindole is dissolved in glacial acetic acid at ambient temperature.
- Mercury(II) acetate is added to the solution, followed by a catalytic amount of perchloric acid.
- The reaction mixture is stirred for an extended period (e.g., 48 hours), during which the 4-(acetoxymercurio) derivative precipitates.
- The reaction mixture is then poured into a saturated sodium chloride solution to facilitate the exchange to the more stable chloromercurioindole, which is isolated by filtration.

Step 2: Iodination

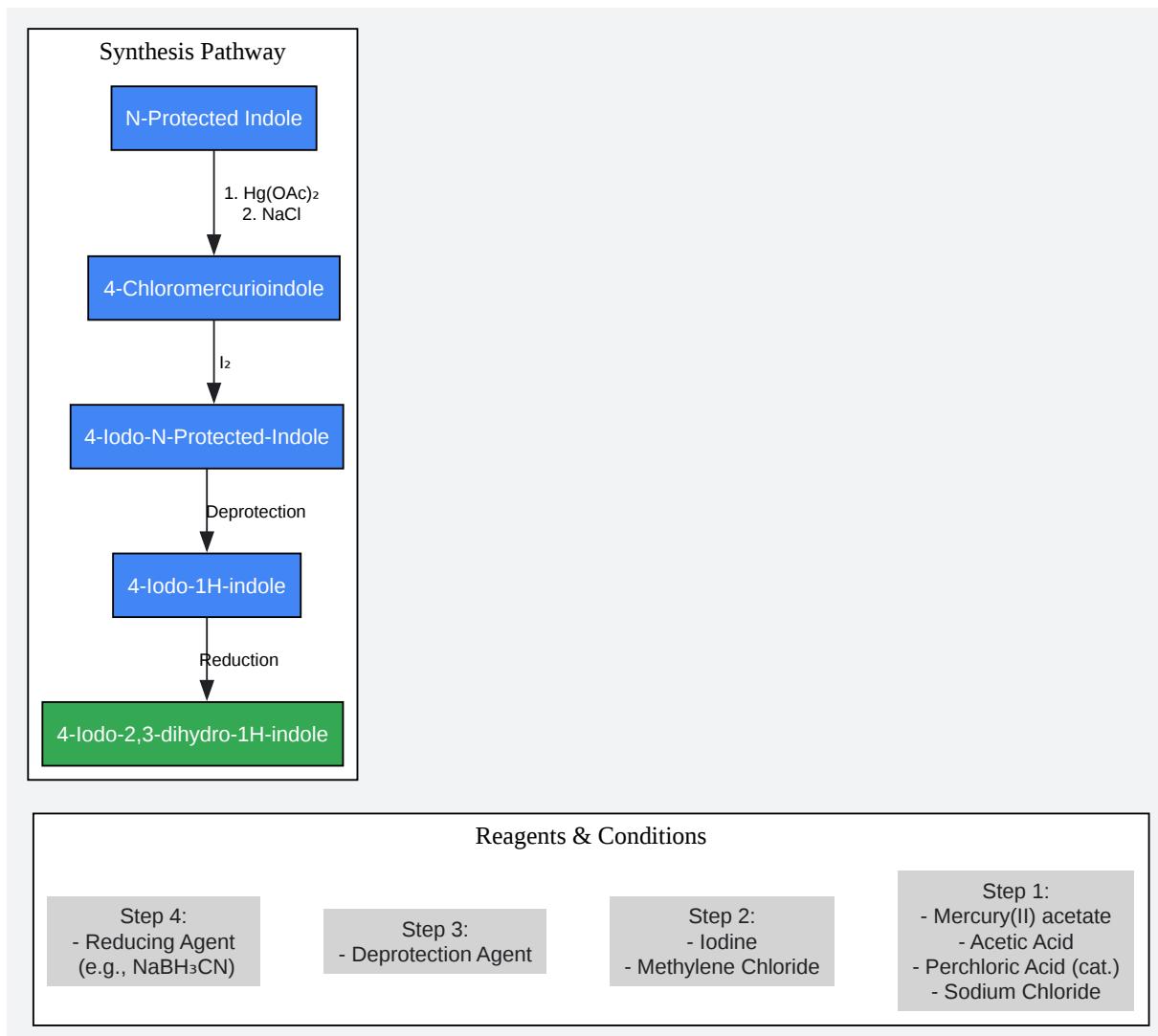
- The isolated organomercury compound is suspended in a dry, inert solvent such as methylene chloride.
- A stoichiometric amount of iodine is added to the suspension with stirring.
- The reaction is allowed to proceed for several hours (e.g., 16 hours) at ambient temperature.
- The reaction mixture is filtered to remove inorganic mercury salts.
- The filtrate is washed sequentially with a sodium thiosulfate solution to remove excess iodine, followed by water.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the 4-iodo-N-tosylindole.

Step 3: Deprotection and Reduction (Conceptual)

- Deprotection: The tosyl protecting group is removed under appropriate conditions (e.g., using a strong base or reducing agent) to yield the 4-iodoindole.
- Reduction: The 4-iodoindole is then reduced to **4-iodo-2,3-dihydro-1H-indole** (4-iodoindoline). This can be achieved using various reducing agents known to selectively reduce the pyrrole double bond of the indole ring, such as sodium cyanoborohydride in acetic acid or catalytic hydrogenation.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from a protected indole to the target compound, **4-Iodo-2,3-dihydro-1H-indole**.



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Caption: Conceptual synthesis pathway for **4-Iodo-2,3-dihydro-1H-indole**.

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